
2-(4-Trifluoromethylphenyl)piperazine
概要
説明
2-(4-Trifluoromethylphenyl)piperazine is a chemical compound with significant relevance in medicinal chemistry and drug discovery. It is a key scaffold in the development of compounds with various biological activities.
Synthesis Analysis
The synthesis of 2-(4-Trifluoromethylphenyl)piperazine derivatives involves several key methodologies. For example, the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines is achieved through nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines, a method allowing access to stereochemically defined piperazines with trifluoromethyl groups (Sánchez-Roselló et al., 2014). Additionally, three-component one-pot reactions involving 2-trifluoromethyl-N-nosylaziridine, primary amines, and vinylsulfonium salts have been developed for convenient access to CF3-containing piperazines with excellent regioselectivity and high yields (Hirotaki et al., 2017).
科学的研究の応用
Serotonin Receptor Agonist Properties : One study found that a derivative of this compound acted as a serotonin receptor agonist in rat brains, influencing serotonin turnover and potentially impacting mood and behavior (Fuller et al., 1978).
Detection in Urine Analysis : Another research focused on the detection of 1-(3-trifluoromethylphenyl)-piperazine in urine samples, highlighting its relevance in forensic toxicology and drug abuse studies (Vorce et al., 2008).
Pharmacological Applications : Piperazine derivatives, including 2-(4-Trifluoromethylphenyl)piperazine, have been used for developing antipsychotic, antidepressant, and anxiolytic drugs due to their central pharmacological activity (Brito et al., 2018).
Anticancer Potential : Some derivatives demonstrated promising antiproliferative effects against breast cancer cells, indicating potential applications in cancer therapy (Yurttaş et al., 2014).
Antibacterial Agents : Certain synthesized derivatives exhibited significant antimicrobial activity, showing promise as antibacterial agents (Patel et al., 2012).
Potential as Serotonin-Selective Reuptake Inhibitors (SSRIs) : Research explored the synthesis of specific derivatives as SSRIs for treating depression (Dorsey et al., 2004).
Drug Detection and Identification : Studies focused on sensor applications for detecting 1-(3-trifluoromethylphenyl)piperazine, a commonly abused drug (Özkan et al., 2019).
Insecticide Development : Certain derivatives of the compound were investigated as potential insecticides, providing a novel approach to pest control (Cai et al., 2010).
Metabolism Studies : Research on metabolism and toxicological analysis of this compound, especially its designer drug form, provided insights into its biological effects and detection in biological samples (Staack et al., 2003).
Designer Drugs and Abuse : The compound's derivatives have been implicated in drug abuse, necessitating studies on their toxicokinetic properties and societal impact (Arbo et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15-16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNCQJXRJLNBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394752 | |
| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylphenyl)piperazine | |
CAS RN |
185110-19-4 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185110-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Trifluoromethylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185110-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
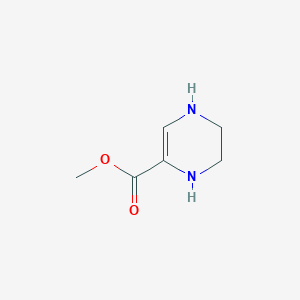
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
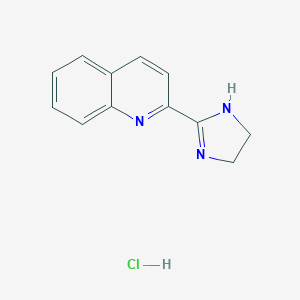
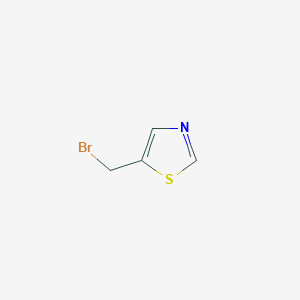
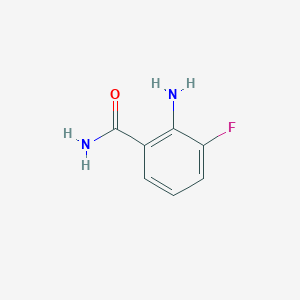
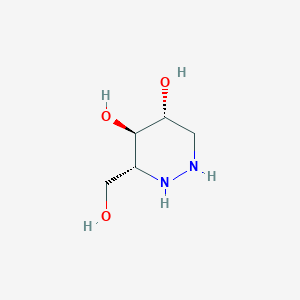
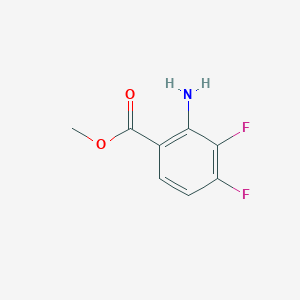
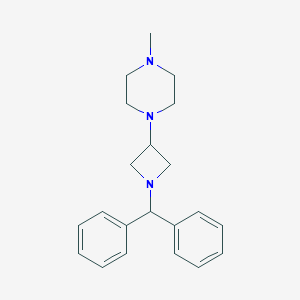
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
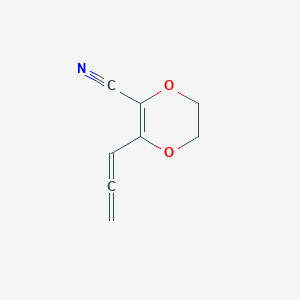
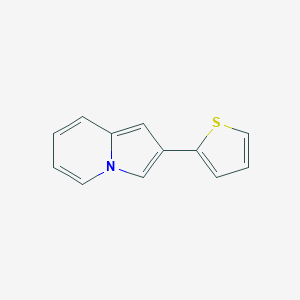
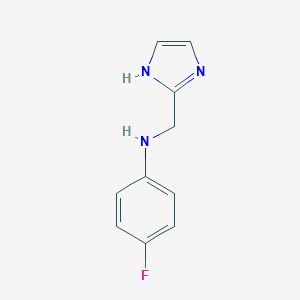
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)